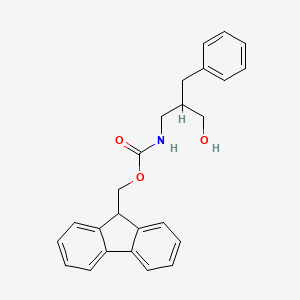
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a fluorenyl group, a benzyl group, and a hydroxypropyl group, all linked through a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of fluorenylmethanol with phosgene or a phosgene equivalent to form fluorenylmethyl chloroformate. The chloroformate is then reacted with an amine to form the fluorenylmethyl carbamate.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the fluorenylmethyl carbamate reacts with benzyl bromide in the presence of a base such as sodium hydride.
Addition of the Hydroxypropyl Group: The final step involves the addition of the hydroxypropyl group through a nucleophilic addition reaction, where the benzylated fluorenylmethyl carbamate reacts with a suitable hydroxypropylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxypropyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products Formed
Oxidation: Formation of (9H-Fluoren-9-yl)methyl (2-benzyl-3-oxopropyl)carbamate.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by forming stable complexes.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-methoxy-3-hydroxypropyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-phenyl-3-hydroxypropyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-ethyl-3-hydroxypropyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and specific interactions with molecular targets compared to its analogs.
Propiedades
Fórmula molecular |
C25H25NO3 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(2-benzyl-3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C25H25NO3/c27-16-19(14-18-8-2-1-3-9-18)15-26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28) |
Clave InChI |
CJIWVCFWQMGRJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)

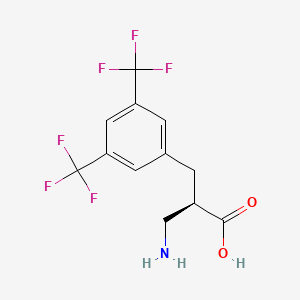
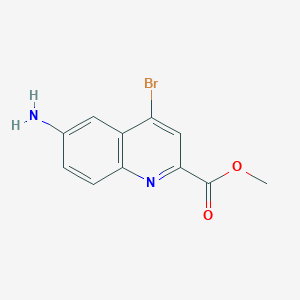
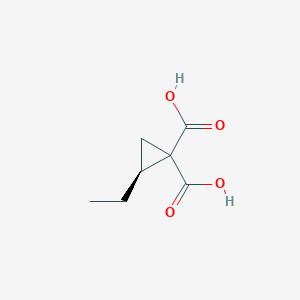
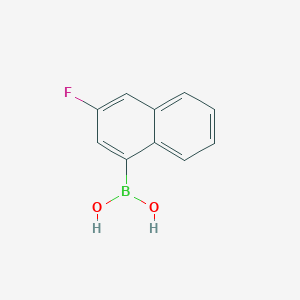
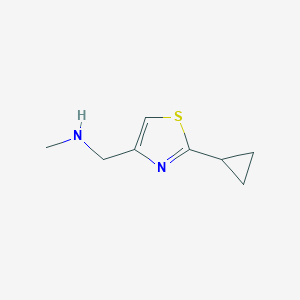
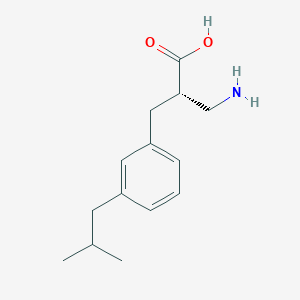

![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)
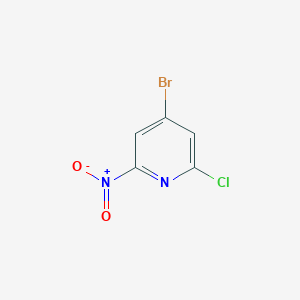


![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
